4-(3,5-Dimethylpiperidine-1-carbonyl)-2-(pyridin-4-yl)quinoline
Description
4-(3,5-Dimethylpiperidine-1-carbonyl)-2-(pyridin-4-yl)quinoline is a heterocyclic organic compound featuring a quinoline core substituted with a pyridin-4-yl group at the 2-position and a 3,5-dimethylpiperidine-1-carbonyl moiety at the 4-position. The quinoline scaffold is known for its pharmacological relevance, particularly in kinase inhibition and central nervous system (CNS) targeting.
Properties
Molecular Formula |
C22H23N3O |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(2-pyridin-4-ylquinolin-4-yl)methanone |
InChI |
InChI=1S/C22H23N3O/c1-15-11-16(2)14-25(13-15)22(26)19-12-21(17-7-9-23-10-8-17)24-20-6-4-3-5-18(19)20/h3-10,12,15-16H,11,13-14H2,1-2H3 |
InChI Key |
UTDSQWMVJVGIGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylpiperidine-1-carbonyl)-2-(pyridin-4-yl)quinoline typically involves multi-step organic reactions. One common approach might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline core.
Final Coupling: The final step involves coupling the piperidine derivative with the quinoline core under specific reaction conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to tetrahydroquinoline derivatives.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential applications in medicinal chemistry . Its structural characteristics allow it to interact with various biological targets, making it a candidate for developing pharmaceuticals aimed at treating diseases such as cancer and infections.
Antimalarial Activity
Research indicates that quinoline derivatives, including 4-(3,5-Dimethylpiperidine-1-carbonyl)-2-(pyridin-4-yl)quinoline, exhibit antimalarial properties. A study highlighted the efficacy of quinoline derivatives against Plasmodium falciparum, the causative agent of malaria. The compound's mechanism of action involves inhibiting translation elongation factor 2 in the parasite, leading to its potential as an antimalarial agent with favorable pharmacokinetic properties .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Quinoline derivatives are known to modulate inflammatory pathways, suggesting that this compound could be effective in treating degenerative and inflammatory diseases .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds. The unique arrangement of functional groups in this compound allows researchers to explore various analogs to enhance efficacy and reduce toxicity.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(3,5-Dimethylpiperidine-1-carbonyl)-2-(pyridin-3-yl)quinoline | Similar structure with different pyridine position | Potentially different biological activity due to positional isomerism |
| 4-(3,5-Dimethylpiperidine-1-carbonyl)-2-(pyridin-2-yl)quinoline | Another isomer with varying pyridine position | Unique reactivity patterns based on substitution |
| 4-(3,5-Dimethylpiperidine-1-carbonyl)-2-(pyridin-4-yl)isoquinoline | Isoquinoline derivative with similar functional groups | Distinct chemical properties due to isoquinoline structure |
This table summarizes structural variations that can influence the biological activity of related compounds.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Researchers focus on optimizing synthetic routes to improve yield and purity while maintaining the compound's biological activity. Efficient synthetic pathways are essential for scaling up production for further studies and potential therapeutic applications .
Case Studies and Research Findings
Recent studies have demonstrated the compound's potential in various therapeutic areas:
Case Study 1: Antimalarial Efficacy
A series of quinoline derivatives were screened for their antiplasmodial activity against Plasmodium falciparum. One compound demonstrated low nanomolar potency and favorable oral bioavailability in preclinical models, highlighting the importance of optimizing pharmacokinetic profiles for effective treatment options .
Case Study 2: Anti-inflammatory Activity
Investigations into the anti-inflammatory properties of quinolines have shown that certain derivatives can significantly reduce inflammatory markers in vitro and in vivo. This suggests that this compound could be a valuable lead compound for developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylpiperidine-1-carbonyl)-2-(pyridin-4-yl)quinoline would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, ion channels, or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
The following analysis compares 4-(3,5-Dimethylpiperidine-1-carbonyl)-2-(pyridin-4-yl)quinoline with structurally or functionally related compounds, focusing on substituent effects, physicochemical properties, and synthesis methodologies.
Structural Analogs
2.1.1 4-[(3,5-Dimethyl-1-piperidinyl)carbonyl]-2-(5-methyl-2-furyl)quinoline (ChemBK Compound)
- Substituents : Differs by the 5-methyl-2-furyl group at the 2-position instead of pyridin-4-yl.
- Molecular Formula : C₂₂H₂₄N₂O₂ (Molar Mass: 348.44 g/mol).
- The methyl group on the furan ring enhances steric bulk but decreases polarity relative to pyridine.
- Synthesis : Likely involves acylation of piperidine precursors, analogous to methods described for spiro-piperidine compounds in .
PF-2545920 (PDE10A Inhibitor)
- Structure: 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline.
- Key Differences: Incorporates a pyrazole-phenoxy-methyl group instead of the dimethylpiperidine-carbonyl moiety. The pyridin-4-yl group is part of a pyrazole ring, altering electronic properties and binding interactions.
- Activity: Demonstrates potent phosphodiesterase 10A (PDE10A) inhibition, suggesting that quinoline derivatives with pyridinyl substituents may have CNS applications .
Functional and Pharmacological Implications
- Target Compound vs.
- Comparison with PDE Inhibitors: The absence of a pyrazole-phenoxy motif in the target compound suggests divergent biological targets, possibly favoring kinase or receptor modulation over PDE activity .
Biological Activity
4-(3,5-Dimethylpiperidine-1-carbonyl)-2-(pyridin-4-yl)quinoline is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a quinoline core and substituents from piperidine and pyridine rings, contribute to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Quinoline Core | A bicyclic structure known for various biological activities. |
| Pyridine Moiety | Contributes to the compound's interaction with biological targets. |
| Piperidine Derivative | Enhances pharmacological properties and may influence solubility and bioavailability. |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions. Variations in the synthesis process can lead to different biological activities due to the positional isomerism of the pyridine ring. For instance, similar compounds with different pyridine positions exhibit distinct pharmacological profiles, emphasizing the importance of structural modifications in drug design.
Antimalarial Properties
Research has demonstrated that quinoline derivatives, particularly those modified with piperidine side chains, exhibit potent antimalarial activity. A study evaluated several quinoline-piperidine conjugates against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The findings revealed that certain derivatives displayed nanomolar potency with minimal cytotoxicity, suggesting their potential as new antimalarial agents .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes. Notably, it has shown promising results as a phosphodiesterase 10A (PDE10A) inhibitor. PDE10A plays a crucial role in the modulation of dopaminergic signaling, making it a target for treating neuropsychiatric disorders such as schizophrenia. The compound's ability to penetrate the blood-brain barrier further enhances its therapeutic potential .
Case Studies
- Antimalarial Activity : In a study focusing on quinoline derivatives, five specific compounds were identified as having high activity against P. falciparum strains with IC50 values in the nanomolar range. These compounds also showed no cytotoxic effects at tested concentrations .
- CYP3A4 Inhibition : Another research highlighted the modification of quinoline structures to improve CYP3A4 inhibition profiles while maintaining efficacy against target diseases. This suggests that structural alterations in compounds like this compound can lead to enhanced pharmacological effects and safety profiles .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could act on receptors related to neurotransmission, influencing conditions such as schizophrenia or other neurological disorders.
Q & A
Q. How to identify biological targets using affinity-based proteomics?
- Methodological Answer :
- Photoaffinity Labeling : Incorporate a diazirine moiety into the quinoline core. UV irradiation crosslinks the compound to cellular targets, followed by pull-down and LC-MS/MS identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
